molecular formula C23H25N5O5S B2859751 (4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 851809-96-6

(4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone

货号: B2859751
CAS 编号: 851809-96-6
分子量: 483.54
InChI 键: LQKONZBDCSGHKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C23H25N5O5S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (4-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, particularly focusing on its anticancer effects and other therapeutic potentials.

Structural Overview

The compound belongs to a class of heterocyclic compounds characterized by the presence of a piperazine ring and a thiazolo-triazole moiety. Its molecular formula is C20H25N5O4SC_{20}H_{25}N_{5}O_{4}S with a molecular weight of approximately 431.5 g/mol. The unique structural features contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds containing triazole and thiazole rings. For instance, derivatives similar to the target compound have shown significant inhibition against various cancer cell lines, including breast cancer and leukemia cells.

  • In Vitro Studies : A study conducted by the National Cancer Institute assessed the antitumor activity of triazole derivatives against 60 cancer cell lines. The results indicated that compounds with similar structural motifs exhibited promising antineoplastic activity, suggesting that modifications in the structure can enhance efficacy against specific cancer types .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Triazole derivatives have been noted for their ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

Other Pharmacological Activities

Besides anticancer properties, the compound is also being investigated for other pharmacological effects:

  • Antimicrobial Activity : Compounds with similar structural characteristics have demonstrated antibacterial and antifungal properties. They are believed to disrupt microbial cell wall synthesis and function .
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Study 1: Antitumor Activity Assessment

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on MDA-MB-468 breast cancer cells. The compound was tested using the sulforhodamine B assay, which indicated a dose-dependent inhibition of cell growth.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

The results suggest that higher concentrations lead to significantly reduced viability, indicating potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related thiazolo-triazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL)Target Organisms
Thiazole derivative A16Staphylococcus aureus
Thiazole derivative B32Escherichia coli

These findings support the potential use of such compounds in treating infections caused by resistant strains.

属性

IUPAC Name

[4-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S/c1-14-24-23-28(25-14)22(30)20(34-23)19(15-6-7-16(31-2)18(13-15)32-3)26-8-10-27(11-9-26)21(29)17-5-4-12-33-17/h4-7,12-13,19,30H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKONZBDCSGHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。